![molecular formula C7H8N4 B14197822 6,7-Dimethyltetrazolo[1,5-a]pyridine CAS No. 918941-04-5](/img/structure/B14197822.png)
6,7-Dimethyltetrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyltetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines These compounds are characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring The presence of methyl groups at the 6 and 7 positions of the pyridine ring distinguishes this compound from other tetrazolo[1,5-a]pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyltetrazolo[1,5-a]pyridine typically involves a multi-step process. One common method is the cyclization of 5-aminotetrazole with 2,3-dimethylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures (around 150-160°C) to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
6,7-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced tetrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted tetrazolo[1,5-a]pyridine derivatives with various functional groups.
科学的研究の応用
6,7-Dimethyltetrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an antitumor agent.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism of action of 6,7-dimethyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can interfere with DNA synthesis and repair mechanisms .
類似化合物との比較
6,7-Dimethyltetrazolo[1,5-a]pyridine can be compared with other tetrazolo[1,5-a]pyridine derivatives, such as:
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
7-Methyltetrazolo[1,5-a]pyridine: Lacks the methyl group at the 6 position.
Tetrazolo[1,5-a]pyridine: Lacks both methyl groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
CAS番号 |
918941-04-5 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
6,7-dimethyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-3-7-8-9-10-11(7)4-6(5)2/h3-4H,1-2H3 |
InChIキー |
CNIJJEMELXEZMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=NN2C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
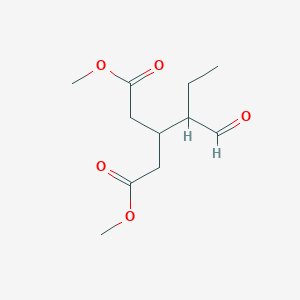
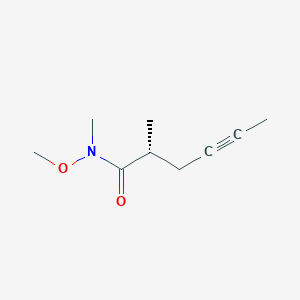
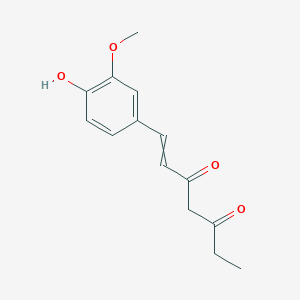
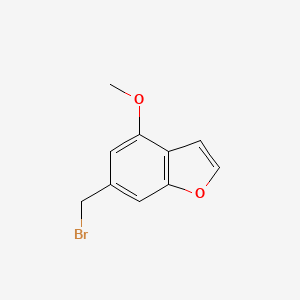
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
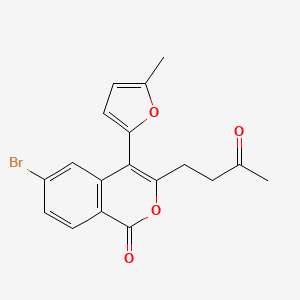

![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
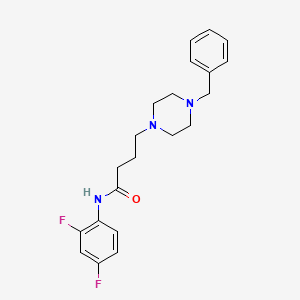
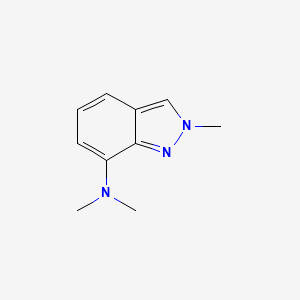
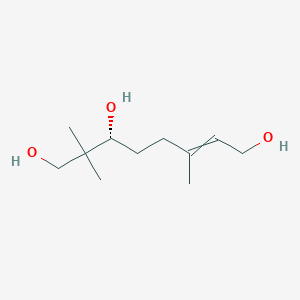
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
